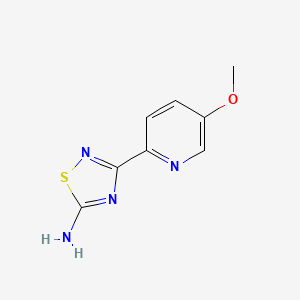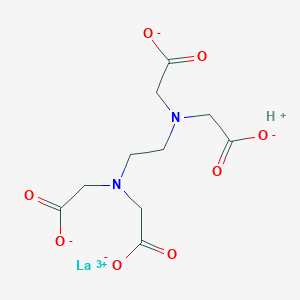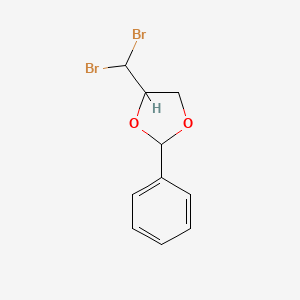
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a dibromomethyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane typically involves the bromination of 2-phenyl-1,3-dioxolane. One common method includes the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst such as hydrogen peroxide (H2O2) to achieve the desired dibromomethyl substitution . The reaction is usually carried out under controlled conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing the formation of by-products.
化学反应分析
Types of Reactions
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of imines or acetals.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as primary amines or trialkyl orthoformates are commonly used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of imines or acetals.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl derivatives.
科学研究应用
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties.
Biomedical Research: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents
作用机制
The mechanism by which 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane exerts its effects involves the interaction of the dibromomethyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biomedical applications .
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)-2-phenyl-1,3-dioxolane
- 4-(Chloromethyl)-2-phenyl-1,3-dioxolane
- 4-(Iodomethyl)-2-phenyl-1,3-dioxolane
Uniqueness
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its mono-brominated, chlorinated, or iodinated analogs. This makes it particularly useful in reactions requiring a strong electrophile or in applications where specific bromine-mediated interactions are desired .
属性
分子式 |
C10H10Br2O2 |
|---|---|
分子量 |
321.99 g/mol |
IUPAC 名称 |
4-(dibromomethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10Br2O2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
InChI 键 |
CCYVASQHCLFYEK-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)C2=CC=CC=C2)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


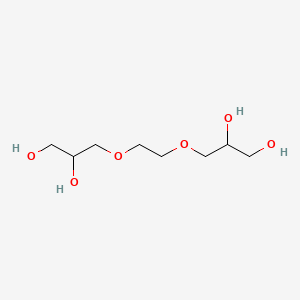

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
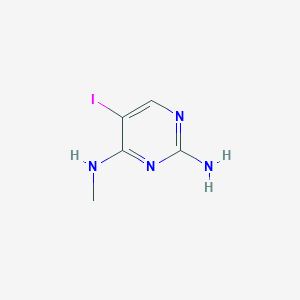
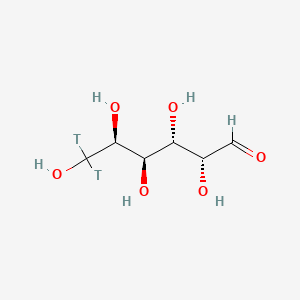
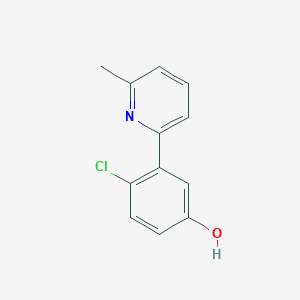
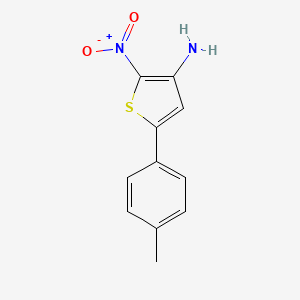
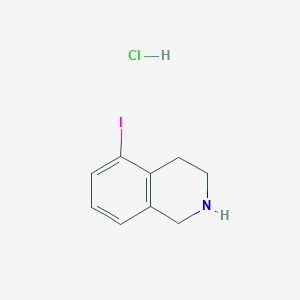
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
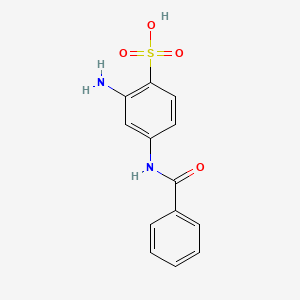
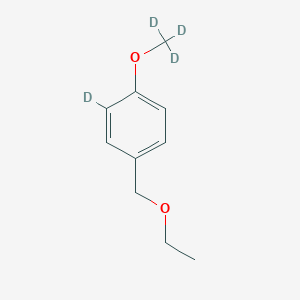
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
